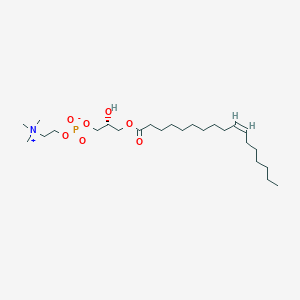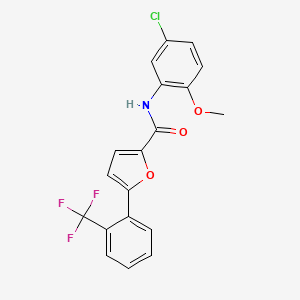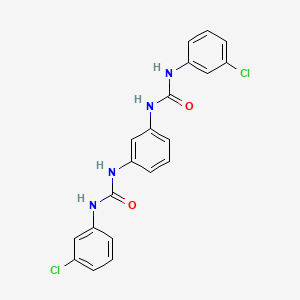
Plumbane, diethyldiphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyldiphenyllead is an organolead compound with the chemical formula C16H20Pb It is characterized by the presence of two ethyl groups and two phenyl groups bonded to a central lead atom
准备方法
Synthetic Routes and Reaction Conditions: Diethyldiphenyllead can be synthesized through the reaction of lead chloride with diethylmagnesium and diphenylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of diethyldiphenyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.
化学反应分析
Types of Reactions: Diethyldiphenyllead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert diethyldiphenyllead to lead metal and other reduced species.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and phenyl derivatives.
Reduction: Lead metal and ethyl derivatives.
Substitution: Various substituted lead compounds depending on the reagents used.
科学研究应用
Diethyldiphenyllead has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of diethyldiphenyllead involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can generate reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include various enzymes and structural proteins, which can disrupt normal cellular functions.
相似化合物的比较
Tetraethyllead: Another organolead compound with four ethyl groups bonded to lead.
Tetraphenyllead: Contains four phenyl groups bonded to lead.
Diethyllead dichloride: Similar structure but with two chlorine atoms instead of phenyl groups.
Uniqueness: Diethyldiphenyllead is unique due to the combination of ethyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with reagents and biological molecules, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
4692-79-9 |
|---|---|
分子式 |
C16H20Pb |
分子量 |
419 g/mol |
IUPAC 名称 |
diethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
InChI 键 |
YYMFQOMSRZVTQK-UHFFFAOYSA-N |
规范 SMILES |
CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)



![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)





